molecular formula C10H14N2O B8535275 3-(piperidin-4-yl)-1H-pyridin-2-one

3-(piperidin-4-yl)-1H-pyridin-2-one

Cat. No.: B8535275
M. Wt: 178.23 g/mol
InChI Key: HPVFPDXWHRGMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-4-yl)-1H-pyridin-2-one is a heterocyclic compound that features a piperidine ring fused to a pyridinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridinone compounds.

Scientific Research Applications

3-(piperidin-4-yl)-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2(1H)-one: Lacks the piperidine ring, making it less structurally complex.

    4-Piperidone: Contains a piperidine ring but lacks the pyridinone structure.

    2-Chloropyridine: A precursor in the synthesis of 3-(piperidin-4-yl)-1H-pyridin-2-one.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-piperidin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13)

InChI Key

HPVFPDXWHRGMIP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate (204 mg, 0.70 mmol) was added to hydrochloric acid (6.0 M in water; 5.81 mL, 34.89 mmol). After 18 h, the reaction mixture was concentrated and dried under reduced pressure to give the title compound. MS 179.1 (M+1).
Name
tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step One

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